molecular formula C8H9BrN2O3 B7868823 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine

Cat. No.: B7868823
M. Wt: 261.07 g/mol
InChI Key: MGVQWQOWZBPANU-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nitration and Bromination:

    • The synthesis of 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine typically begins with the nitration of 2-(propan-2-yloxy)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.
    • Following nitration, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
  • Industrial Production Methods:

    • Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like potassium carbonate or sodium hydride.
  • Reduction Reactions:

    • The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF) as a solvent.

    Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.

Major Products Formed:

  • Substitution reactions yield various substituted pyridines depending on the nucleophile used.
  • Reduction reactions yield 5-Bromo-3-amino-2-(propan-2-yloxy)pyridine.

Scientific Research Applications

Chemistry:

  • 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine:

  • This compound is investigated for its potential biological activities. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Industry:

  • In the materials science field, this compound is used in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    5-Bromo-2-(propan-2-yloxy)pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-Nitro-2-(propan-2-yloxy)pyridine:

    5-Bromo-3-nitropyridine: Lacks the isopropoxy group, which influences its solubility and reactivity.

Uniqueness:

  • The presence of both the bromine and nitro groups, along with the isopropoxy group, makes 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine a versatile compound with unique reactivity patterns and potential applications in various fields.

Biological Activity

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a nitro group on the pyridine ring, along with an isopropoxy substituent. This unique combination of functional groups contributes to its reactivity and biological activity.

Key Properties

PropertyDescription
Molecular FormulaC₉H₉BrN₂O₃
Molecular Weight260.08 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a study examining its antimicrobial properties, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values:
    • Staphylococcus aureus: 44 nM
    • Bacillus subtilis: 180 nM
    • Methicillin-resistant Staphylococcus aureus (MRSA): 11 nM

These results suggest that the compound is more potent than some reference drugs in inhibiting bacterial growth at non-cytotoxic concentrations .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and isopropoxy groups enhance its binding affinity to target molecules, potentially increasing its efficacy as an anti-inflammatory agent .

Cytotoxicity and Selectivity

While exploring its potential as an anticancer agent, research revealed that this compound exhibits selective cytotoxicity towards certain cancer cell lines. In vitro studies showed:

  • IC50 Values :
    • MCF-7 breast cancer cells: 8 nM
    • HepG2 liver cancer cells: higher IC50 values indicating less potency compared to MCF-7 cells.

This selectivity suggests that the compound may be developed further as a targeted therapy for specific types of cancer .

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.
  • Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Agrochemicals : Potential applications in developing agrochemicals due to its unique reactivity profile .

Properties

IUPAC Name

5-bromo-3-nitro-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVQWQOWZBPANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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